3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid
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Overview
Description
3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid is a complex organic compound that features a benzyltriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid typically involves multiple steps One common approach is to start with the preparation of the benzyltriazole intermediate, which is then coupled with a chlorophenyl derivative under specific reaction conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Conditions often involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or a bioactive molecule.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The benzyltriazole moiety can bind to metal ions, stabilizing them and enhancing their catalytic activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A related compound used in click chemistry.
Benzothiazole derivatives: Known for their diverse biological activities.
Uniqueness
3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyltriazole moiety with a chlorophenyl and dimethylpropanoic acid group makes it a versatile compound with a wide range of applications.
Properties
Molecular Formula |
C20H21ClN4O2 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
3-[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C20H21ClN4O2/c1-20(2,19(26)27)11-15-10-16(21)8-9-17(15)23-18-12-22-24-25(18)13-14-6-4-3-5-7-14/h3-10,12,23H,11,13H2,1-2H3,(H,26,27) |
InChI Key |
CYSPYJFUNNLXMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1)Cl)NC2=CN=NN2CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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